Cas no 1483878-80-3 (1-(Cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid)
1-(Cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(Cyclohexylthio)-3-methylcyclobutane-1-carboxylic acid
- AKOS014473376
- EN300-1122307
- CS-0288421
- 1-(cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylicacid
- 1483878-80-3
- 1-(cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid
- 1-(Cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid
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- Inchi: 1S/C12H20O2S/c1-9-7-12(8-9,11(13)14)15-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3,(H,13,14)
- InChI Key: IWAYGEZTPHJKQJ-UHFFFAOYSA-N
- SMILES: S(C1CCCCC1)C1(C(=O)O)CC(C)C1
Computed Properties
- Exact Mass: 228.11840105g/mol
- Monoisotopic Mass: 228.11840105g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 62.6Ų
1-(Cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1122307-0.05g |
1-(cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid |
1483878-80-3 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
| Enamine | EN300-1122307-0.1g |
1-(cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid |
1483878-80-3 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
| Enamine | EN300-1122307-0.25g |
1-(cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid |
1483878-80-3 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
| Enamine | EN300-1122307-0.5g |
1-(cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid |
1483878-80-3 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
| Enamine | EN300-1122307-1.0g |
1-(cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid |
1483878-80-3 | 1g |
$1256.0 | 2023-06-09 | ||
| Enamine | EN300-1122307-2.5g |
1-(cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid |
1483878-80-3 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
| Enamine | EN300-1122307-5.0g |
1-(cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid |
1483878-80-3 | 5g |
$3645.0 | 2023-06-09 | ||
| Enamine | EN300-1122307-10.0g |
1-(cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid |
1483878-80-3 | 10g |
$5405.0 | 2023-06-09 | ||
| Enamine | EN300-1122307-1g |
1-(cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid |
1483878-80-3 | 95% | 1g |
$986.0 | 2023-10-27 | |
| Enamine | EN300-1122307-5g |
1-(cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid |
1483878-80-3 | 95% | 5g |
$2858.0 | 2023-10-27 |
1-(Cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 1-(Cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid
Introduction to 1-(Cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid (CAS No. 1483878-80-3)
1-(Cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1483878-80-3, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a cyclohexylsulfanyl moiety attached to a methyl-substituted cyclobutane backbone with a carboxylic acid functional group at the 1-position, exhibits unique structural and chemical properties that make it of significant interest for medicinal applications.
The structural framework of 1-(Cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid combines the rigidity of the cyclobutane ring system with the flexibility provided by the cyclohexyl side chain. The presence of the sulfanyl group introduces a polar region, enhancing the compound's solubility in polar solvents and potentially influencing its interactions with biological targets. The carboxylic acid functionality further extends its utility as a synthetic intermediate or a pharmacophore in drug design.
In recent years, there has been growing interest in heterocyclic compounds with sulfide or disulfide linkages due to their demonstrated biological activity. The cyclohexylsulfanyl substituent in this compound may contribute to its potential as a modulator of enzyme activity or as a component in more complex molecular architectures. For instance, sulfanyl-containing compounds have been explored in the development of antimicrobial agents, where they often disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
The methyl-substituted cyclobutane core provides a stable scaffold that can be further functionalized to create more intricate molecules. This structural motif is particularly relevant in the design of non-peptide inhibitors, which are increasingly preferred over peptide-based drugs due to their improved pharmacokinetic properties. The carboxylic acid group at the 1-position serves as a handle for further derivatization, allowing chemists to attach other pharmacophoric elements or modify existing ones.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy. Molecular docking studies suggest that 1-(Cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid could interact with proteins involved in inflammation or cancer pathways. The combination of the cyclohexylsulfanyl and methylcyclobutane groups may create specific hydrophobic and polar interactions that are critical for binding affinity.
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors such as cyclobutanecarboxylic acid or cyclohexanethiol derivatives. Advanced synthetic techniques, including cross-coupling reactions and ring-closing metathesis, have been employed to construct the desired framework efficiently. The optimization of reaction conditions is crucial to achieve high yields and purity, which are essential for pharmaceutical applications.
From a medicinal chemistry perspective, 1-(Cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid represents an interesting scaffold for drug discovery. Its unique structural features offer opportunities to develop novel therapeutics with improved efficacy and reduced side effects compared to existing treatments. For example, derivatives of this compound could be investigated for their potential as kinase inhibitors or as modulators of G-protein coupled receptors (GPCRs), which are implicated in numerous diseases.
The role of computational modeling in guiding experimental design cannot be overstated. By leveraging machine learning algorithms and quantum mechanical calculations, researchers can predict the properties of this compound before it is synthesized. This approach not only saves time but also reduces the environmental impact associated with trial-and-error experimentation.
In conclusion, 1-(Cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid (CAS No. 1483878-80-3) is a promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with recent advances in synthetic and computational chemistry, make it an attractive candidate for further investigation. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly important role in the development of new medicines.
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